molecular formula C8H12F3NO2 B2396495 Methyl 5-(trifluoromethyl)piperidine-3-carboxylate CAS No. 1269755-53-4

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B2396495
CAS No.: 1269755-53-4
M. Wt: 211.184
InChI Key: ZFYKDGRNKLVWMO-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is an organic compound with the molecular formula C8H12F3NO2. It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of 5-(trifluoromethyl)piperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then neutralized and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(trifluoromethyl)pyridine-3-carboxylate
  • Methyl 5-(trifluoromethyl)pyrazole-3-carboxylate
  • Methyl 5-(trifluoromethyl)benzene-3-carboxylate

Uniqueness

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and potential biological activities .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYKDGRNKLVWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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